![molecular formula C25H26N4O2S B1243770 10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-17022 is a member of piperazines.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one have been synthesized and evaluated for their antimicrobial activity. For instance, Patel et al. (2012) synthesized thiazolidinone derivatives that demonstrated significant antimicrobial effects against a range of bacteria and fungi, indicating potential for the treatment of infectious diseases (Patel, Kumari, & Patel, 2012).
Anticancer Activities
Compounds with similar structures have shown potential in cancer treatment. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety, which demonstrated promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Neuroprotective Potential
In the context of neuroprotection, Lecanu et al. (2010) reported on a compound with a piperazine component that showed promise in treating Alzheimer's disease. This compound inhibited acetylcholinesterase activity and protected against toxicity in neuronal cell lines, suggesting a potential role in neuroprotection (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
properties
Product Name |
10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
|---|---|
Molecular Formula |
C25H26N4O2S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
10-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C25H26N4O2S/c1-15-7-5-9-20(16(15)2)27-11-13-28(14-12-27)24(30)19-8-6-10-29-22(19)26-23-21(25(29)31)17(3)18(4)32-23/h5-10H,11-14H2,1-4H3 |
InChI Key |
IZABGOMGYXOPTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CN4C3=NC5=C(C4=O)C(=C(S5)C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CN4C3=NC5=C(C4=O)C(=C(S5)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
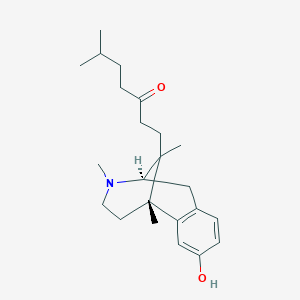
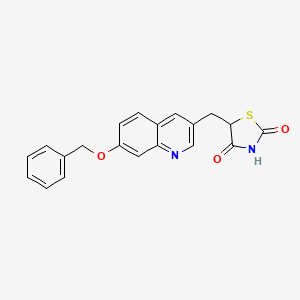
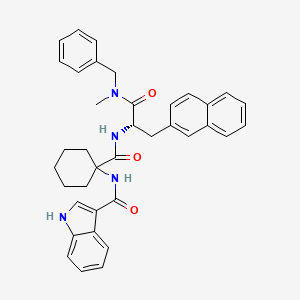
![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)
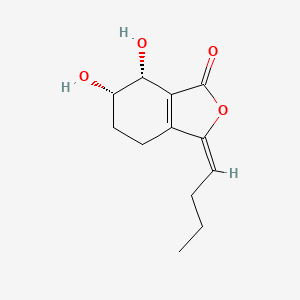

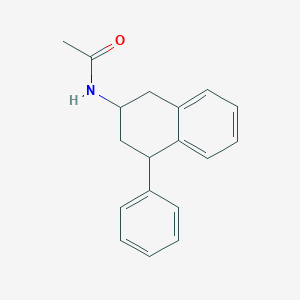
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
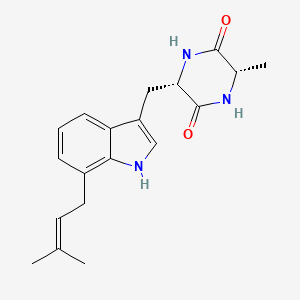
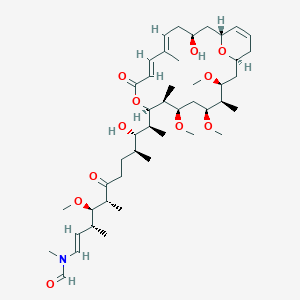
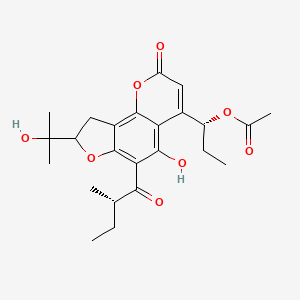
![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)